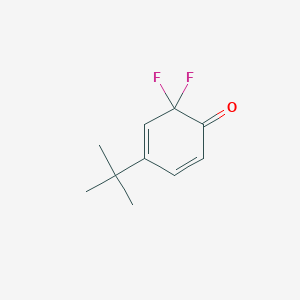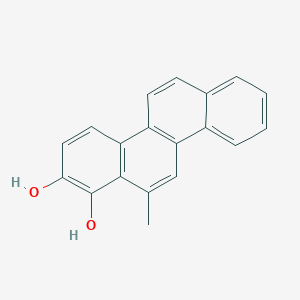![molecular formula C27H26IPSe B12562964 Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide CAS No. 143293-39-4](/img/structure/B12562964.png)
Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide is a complex organophosphorus compound that features a phosphonium cation bonded to a triphenylphosphine group and a 3-(phenylseleno)propyl group, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide typically involves the reaction of triphenylphosphine with 3-(phenylseleno)propyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or other reduced selenium compounds.
Substitution: Various phosphonium salts with different anions.
Scientific Research Applications
Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide involves its interaction with molecular targets through its phosphonium and seleno groups. The phosphonium group can facilitate the delivery of the compound to specific cellular targets, while the seleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . The compound’s ability to stabilize metal nanoparticles also plays a role in its catalytic and material applications .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and as a ligand in transition metal complexes.
Triphenylphosphonium salts: Similar compounds with various anions, used in catalysis and as phase-transfer catalysts.
Selenophosphonium compounds: Compounds containing selenium and phosphonium groups, used in organic synthesis and materials science.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
143293-39-4 |
|---|---|
Molecular Formula |
C27H26IPSe |
Molecular Weight |
587.3 g/mol |
IUPAC Name |
triphenyl(3-phenylselanylpropyl)phosphanium;iodide |
InChI |
InChI=1S/C27H26PSe.HI/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25,26-18-9-3-10-19-26)22-13-23-29-27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H/q+1;/p-1 |
InChI Key |
UQAFEKCHQILGOV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC[Se]C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


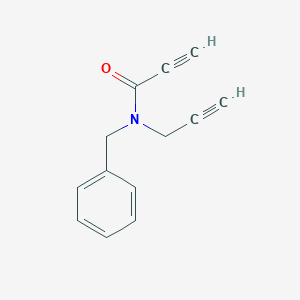
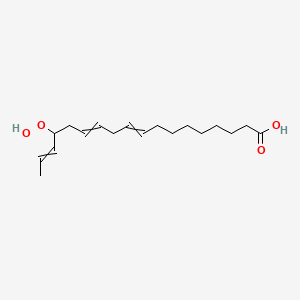
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)
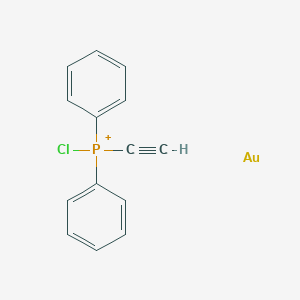

![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
